molecular formula C15H18BNO3 B7954293 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile

3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile

Cat. No.: B7954293
M. Wt: 271.12 g/mol
InChI Key: NSNXSTPWPQCNRB-UHFFFAOYSA-N
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Description

3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile: is a chemical compound known for its unique structure and reactivity It features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its stability and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under mild conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reaction: The dioxaborolane intermediate is then coupled with a suitable aryl halide through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (e.g., potassium phosphate), and a solvent like toluene or ethanol.

    Nitrile Introduction: The final step involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach enhances the efficiency and yield of the synthesis process. Additionally, the use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Primary amines, secondary amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile is used as a building block for the construction of complex molecules. Its boron-containing ring is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity and selectivity of pharmaceutical compounds. Additionally, the nitrile group can be a precursor for the synthesis of various bioactive molecules.

Industry

In the materials science field, this compound can be used to develop new materials with unique properties. For example, it can be incorporated into polymers to improve their thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which 3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile exerts its effects depends on its specific application. In chemical reactions, the boron atom acts as a Lewis acid, facilitating various transformations. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar boron-containing ring but different functional groups.

    3-Oxo-3-phenylpropanenitrile: Lacks the boron-containing ring.

Uniqueness

3-Oxo-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile is unique due to the presence of both the dioxaborolane ring and the nitrile group. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-oxo-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-5-7-11(12)13(18)9-10-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNXSTPWPQCNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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